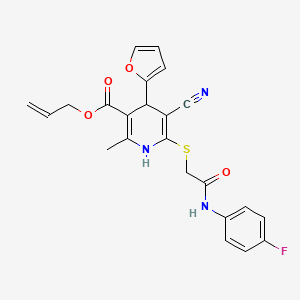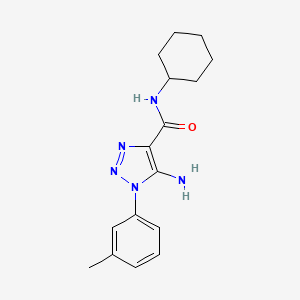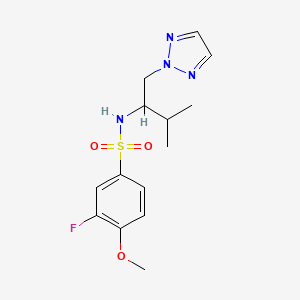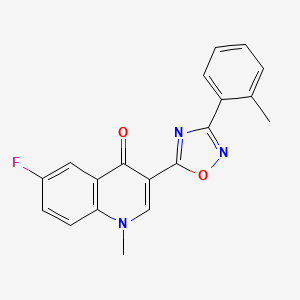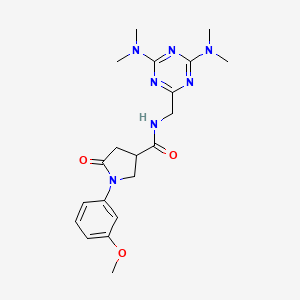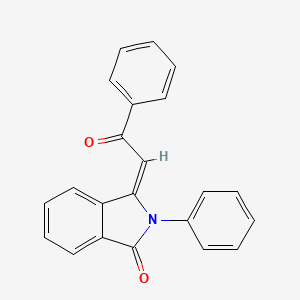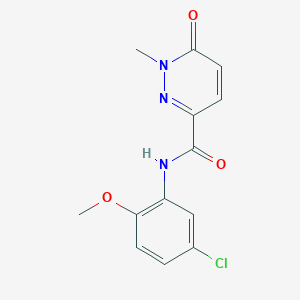
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide” is likely to be an organic compound containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The compound also contains a methoxy group and a chloro group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridazine ring and the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the chloro group might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- Application : Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds. Researchers use boronic acids to synthesize complex molecules, such as pharmaceuticals and agrochemicals .
- Application : It may have potential as an anti-cancer agent, particularly in breast cancer. Inhibiting IGF-IR signaling can impact tumor growth and metastasis .
- Application : These polymers, when incorporated into surfaces, exhibit non-leaching antimicrobial properties. The compound’s structure could contribute to such applications .
- Application : It scavenges free radicals, protecting cells from oxidative damage. Its antioxidant activity surpasses that of common standards like α-tocopherol (vitamin E) and butylated hydroxytoluene (BHT) .
Boronic Acid Derivatives in Organic Synthesis
Insulin and Insulin-like Receptor Inhibition
Antimicrobial Polymers
Antioxidant Activity
Crystal Structure Studies
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The compound might also be toxic or harmful if ingested, inhaled, or in contact with skin .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(18)6-4-9(16-17)13(19)15-10-7-8(14)3-5-11(10)20-2/h3-7H,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORZIPNRWTMPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
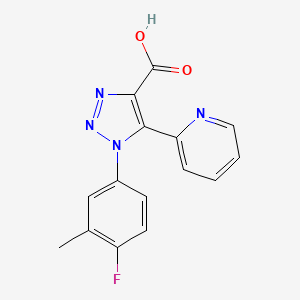
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
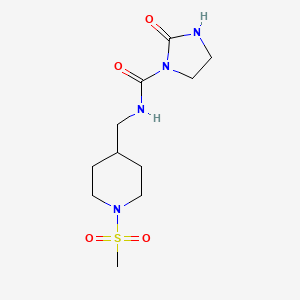
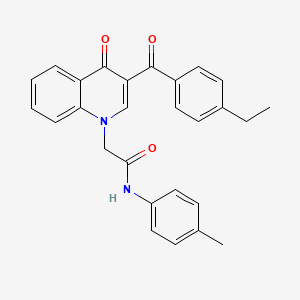
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
